4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is a heterocyclic compound that has gained attention in synthetic chemistry due to its unique structure and potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyridine core fused with a benzonitrile moiety, making it a versatile scaffold for drug development. It is particularly noted for its role in the synthesis of covalent inhibitors targeting specific proteins, such as KRAS G12C, which is implicated in various cancers.
The synthesis and characterization of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile have been documented in various scientific publications. This compound is typically synthesized through multicomponent reactions and other synthetic methodologies that emphasize eco-friendly practices.
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are characterized by their fused ring systems and are often explored for their biological activities, including anticancer properties.
The synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile can be achieved through several methods:
The synthetic routes typically employ solvents such as polyethylene glycol (PEG) or butan-1-ol to enhance yields while minimizing environmental impact. Reaction conditions can vary based on the desired substitution pattern and functional groups.
The molecular structure of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile consists of an imidazo[1,2-a]pyridine ring fused to a benzonitrile group. This configuration contributes to its chemical reactivity and biological activity.
Key structural data includes:
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile primarily involves its function as a covalent inhibitor. This compound binds irreversibly to target proteins such as KRAS G12C through nucleophilic attack on electrophilic centers within the protein structure.
This binding alters the conformation and function of the target protein, leading to inhibition of its activity. In laboratory studies, it has shown effectiveness against KRAS G12C-mutated cancer cell lines, indicating its potential as an anticancer agent.
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile is a solid at room temperature with notable thermal stability up to its decomposition point. Its solubility varies depending on the solvent used.
This compound exhibits significant reactivity due to the presence of both nitrogen atoms in the imidazole ring and the cyano group in the benzonitrile moiety. These features make it amenable to various chemical transformations that enhance its utility in synthetic applications.
4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile has several applications in scientific research:
4-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 118000-52-5) is a fused N-heterocyclic compound with the molecular formula C₁₅H₁₁N₃
and a molecular weight of 233.27 g/mol. Its structure features an electron-rich imidazo[1,2-a]pyridine core linked via a C–C bond to a benzonitrile moiety, creating a planar, conjugated system. This architecture enables extended π-delocalization, enhancing photophysical properties like fluorescence quantum yield and thermal stability. The methyl group at the 6-position of the imidazopyridine ring further modulates electron density, influencing reactivity and intermolecular interactions .
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in drug discovery due to its bioisosteric resemblance to purines. It facilitates hydrogen bonding (N1–H and C3–H donors) and π-stacking, crucial for target binding. In materials science, this planar structure supports charge transport in organic semiconductors and serves as a fluorophore backbone [4].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
CAS Number | 118000-52-5 |
Molecular Formula | C₁₅H₁₁N₃ |
Molecular Weight | 233.27 g/mol |
XLogP3 | 3.5 (Moderate lipophilicity) |
Hydrogen Bond Acceptors | 3 (Nitrile N, Imidazole N, Pyridine N) |
Topological Polar Surface Area | 44.5 Ų |
The benzonitrile group (–C≡N) is a versatile bioisostere for aldehydes, alkynes, and azides, serving as a strategic handle for chemical derivatization. Its strong electron-withdrawing nature (–M effect) polarizes the aromatic ring, reducing the LUMO energy and enhancing electron-accepting capability by ~0.5 eV. This polarization is critical for applications requiring charge-transfer transitions, such as fluorophores with red-shifted emissions [4].
In synthetic chemistry, the nitrile enables diverse transformations:
These reactions expand the compound’s utility in creating libraries for structure-activity studies. Additionally, the nitrile’s compact linear geometry minimizes steric hindrance, allowing deep penetration into enzyme active sites. For instance, it forms hydrogen bonds with residues like Ser, Thr, or backbone NH groups, enhancing binding affinity in medicinal chemistry contexts .
Table 2: Key Reactivity Pathways of the Nitrile Group
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Oxidation | KMnO₄/CrO₃, acidic conditions | Carboxylic acid |
Reduction | LiAlH₄/NaBH₄ | Primary amine |
Nucleophilic substitution | R-NH₂, base, heat | Amidine |
Cycloaddition | NaN₃, catalyst | Tetrazole |
The synthesis of imidazo[1,2-a]pyridines dates to the 19th century, but 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile gained prominence in the 1990s with advances in catalytic C–H functionalization. Early routes relied on condensation reactions between 2-aminopyridines and carbonyl compounds, but yields were inconsistent. The 2000s saw innovations like iodine-catalyzed three-component couplings (2-aminopyridine + aldehyde + isocyanide), enabling one-pot synthesis with yields up to 89% [5].
Medicinal Chemistry Evolution
Imidazo[1,2-a]pyridines are scaffolds in FDA-approved drugs like Zolpidem (sedative) and Minodronic acid (osteoporosis). The nitrile derivative entered drug discovery in the 2010s, with patents highlighting its role in TASK channel blockers for sleep apnea (e.g., CA3007724A1). Its bioactivity stems from dual mechanisms:
Materials Science Advancements
The compound’s rigid, conjugated structure enables applications in:
Table 3: Timeline of Key Developments
Period | Innovation | Impact |
---|---|---|
Pre-2000 | Classical condensation methods | Low yields (<50%), harsh conditions |
2005–2010 | Iodine-catalyzed three-component coupling | Yields >80%, aqueous conditions |
2010–2015 | Ultrasonication-assisted cyclization | Reaction times <30 min, 92% yield |
2015–2020 | TASK channel blocker patents | Sleep apnea therapeutics [6] |
2020–Present | Green solvent systems (SDS micelles) | E-factor 0.5, 89% yield |
The shift toward sustainable synthesis (e.g., water/SDS micelles) exemplifies modern trends, reducing waste while enhancing efficiency. Future directions include photocatalyzed functionalizations for C3-alkylation and applications in covalent organic frameworks [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4